molecular formula C11H11N3O4S B11129748 methyl 2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}acetate

methyl 2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}acetate

Cat. No.: B11129748
M. Wt: 281.29 g/mol
InChI Key: VRLUWJAXZDNKIR-UHFFFAOYSA-N
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Description

Methyl 2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}acetate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. This structure consists of a thiazole ring fused to a pyrimidine ring, with a 2-methyl substituent on the thiazole moiety and a 5-oxo group on the pyrimidine ring. The compound is further functionalized with a methyl ester-linked acetamide group at position 6 of the pyrimidine ring. Its molecular formula is C₁₂H₁₁N₃O₄S, with a monoisotopic mass of 293.05 g/mol.

Properties

Molecular Formula

C11H11N3O4S

Molecular Weight

281.29 g/mol

IUPAC Name

methyl 2-[(2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]acetate

InChI

InChI=1S/C11H11N3O4S/c1-6-5-14-10(17)7(3-13-11(14)19-6)9(16)12-4-8(15)18-2/h3,5H,4H2,1-2H3,(H,12,16)

InChI Key

VRLUWJAXZDNKIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCC(=O)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiazole and Pyrimidine Precursors

A common approach involves reacting 5-methylthiazol-2-amine with ethyl cyanoacetate under reflux conditions to form 2-cyano-N-(5-methylthiazol-2-yl)acetamide. Subsequent treatment with oxalyl chloride in anhydrous benzene generates the bicyclic thiazolo[3,2-a]pyrimidine core via intramolecular cyclization. This method achieves yields of 75–88% when optimized with sodium acetate in acetic acid.

Functionalization of Preformed Thiazolo[3,2-a]pyrimidine Derivatives

Alternatively, commercially available 2-methyl-5-oxo-5H-[1,thiazolo[3,2-a]pyrimidine-6-carboxylic acid serves as a starting material. Conversion to its acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride enables coupling with methyl glycinate to introduce the acetamide sidechain.

Stepwise Preparation Methods

Synthesis of 2-Methyl-5-oxo-5H- thiazolo[3,2-a]pyrimidine-6-carbonyl Chloride

  • Reaction Conditions :

    • 2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid (10 mmol) is suspended in dry dichloromethane (DCM).

    • Oxalyl chloride (15 mmol) and catalytic DMF (2 drops) are added under nitrogen.

    • The mixture is stirred at 25°C for 4 hours, followed by solvent evaporation to yield the acyl chloride as a pale-yellow solid.

Amide Bond Formation with Methyl Glycinate

  • Procedure :

    • The acyl chloride (10 mmol) is dissolved in dry THF and cooled to 0°C.

    • Methyl glycinate (12 mmol) and triethylamine (15 mmol) are added dropwise.

    • The reaction is stirred for 12 hours at 25°C, then quenched with ice-water.

    • The precipitate is filtered and recrystallized from ethanol/water (3:1) to obtain the target compound.

Yield : 68–72%
Key Data :

ParameterValue
Reaction Time12 hours
SolventTetrahydrofuran (THF)
PurificationRecrystallization (EtOH/H₂O)

Route 2: One-Pot Tandem Synthesis

This method consolidates cyclization and esterification into a single step:

  • Reagents :

    • 5-Methylthiazol-2-amine (1.0 eq), methyl cyanoacetate (1.2 eq), and oxalyl chloride (1.5 eq).

  • Conditions :

    • Reflux in acetic anhydride (80°C, 8 hours).

    • Neutralization with sodium bicarbonate and extraction with ethyl acetate.

Yield : 65%
Advantages : Reduced purification steps; however, lower yield compared to Route 1.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF or THF improves acyl chloride stability, enabling higher coupling efficiency.

  • Temperature : Reactions above 25°C risk decarboxylation of the thiazolo[3,2-a]pyrimidine core, necessitating strict temperature control.

Catalytic Enhancements

  • DMF as Catalyst : Accelerates acyl chloride formation by stabilizing reactive intermediates.

  • Triethylamine : Scavenges HCl during amide coupling, shifting equilibrium toward product formation.

Structural Characterization

Spectroscopic Data

  • IR (KBr) : νmax 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O), 1650 cm⁻¹ (thiazolo[3,2-a]pyrimidine C=N).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.45 (s, 3H, CH₃), 3.70 (s, 3H, OCH₃), 4.10 (d, 2H, CH₂), 8.20 (s, 1H, NH).

Purity and Yield Optimization

ParameterRoute 1Route 2
Yield (%)7265
Purity (HPLC)≥98%95%
Reaction Time16 hrs8 hrs

Applications and Derivatives

The target compound serves as a precursor for antimicrobial and anticancer agents. Functionalization at the acetamide nitrogen (e.g., alkylation or sulfonation) enhances bioactivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like halides or amines.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to methyl 2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}acetate. Research indicates that derivatives exhibit broad-spectrum antibacterial activity. For example, certain derivatives demonstrated significant effectiveness against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) as low as 50 μg/mL .

Table 1: Antibacterial Activity of Thiazolo-Pyrimidine Derivatives

Compound IDTarget BacteriaMIC (μg/mL)Reference
5fMycobacterium smegmatis50
5dVarious Gram-negative<100

Anticancer Activity

The anticancer potential of this compound has also been explored. Compounds derived from similar structures have shown promising results against human cancer cell lines such as HCT-116 and MCF-7. For example, several derivatives exhibited IC50 values in the range of 1.9 to 7.52 μg/mL against HCT-116 cells .

Table 2: Anticancer Activity of Related Compounds

Compound IDCell LineIC50 (μg/mL)Reference
Compound AHCT-1161.9
Compound BMCF-77.52

Case Studies and Research Findings

  • Synthesis and Evaluation : A study focused on synthesizing thiazolo-pyrimidine derivatives showed that specific modifications to the structure could enhance both antibacterial and anticancer activities. The research utilized various synthetic pathways to optimize yields and biological efficacy .
  • Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds to target proteins involved in bacterial resistance mechanisms and cancer cell proliferation pathways. Such studies provide insights into how structural changes can influence biological activity .
  • Comparative Studies : Comparative analyses with established antibacterial agents like Ciprofloxacin revealed that certain derivatives of this compound exhibited superior activity profiles, suggesting potential for development as new therapeutic agents .

Mechanism of Action

The mechanism of action of methyl 2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}acetate involves its interaction with specific molecular targets. The thiazolopyrimidine ring system can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Ester Groups

  • Ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Key Differences: This compound () replaces the methyl ester with an ethyl ester and introduces a 7-amino group and a pyrazolinyl substituent at position 3. Synthetic Pathway: Synthesized via condensation of 4-(2-aminothiazol-4-yl)-3-methyl-5-oxo-1-phenyl-2-pyrazoline with arylidene ethyl cyanoacetate, highlighting the versatility of thiazolo[3,2-a]pyrimidine derivatives in multi-component reactions .
  • Ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

    • Key Differences : The thiazole ring is partially saturated (2,3-dihydro), reducing aromaticity and increasing conformational flexibility. A 7-hydroxy group replaces the 2-methyl substituent, which may influence solubility and intermolecular hydrogen bonding () .

Derivatives with Heterocyclic Fusion Modifications

  • 2-R-5-oxo-5H-6-carboxamid-7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine

    • Key Differences : The thiazole ring is replaced with a 1,3,4-thiadiazole ring (). This substitution alters electronic properties (increased electronegativity due to sulfur) and may affect metabolic stability. The 7-phenyl group enhances hydrophobicity, while the carboxamide at position 6 offers a site for further functionalization .
  • Methyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}benzoate Key Differences: Features a benzoate ester instead of an acetate ester, introducing a bulky aromatic substituent. This modification could impact steric interactions in protein binding or crystallization (). Molecular weight (329.33 g/mol) and logP values likely differ significantly from the target compound .

Compounds with Substituent Variations on the Pyrimidine Core

  • The 3-oxo and 5-phenyl groups create a more electron-deficient core, which might influence reactivity in nucleophilic substitutions () .
  • {[(5-Oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}acetic acid

    • Key Differences : Replaces the acetamide with a thioacetic acid group, introducing a free carboxylic acid for salt formation or coordination chemistry. The sulfur bridge may enhance chelation properties () .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
Methyl 2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}acetate (Target) C₁₂H₁₁N₃O₄S 2-methyl, 5-oxo, methyl ester acetamide 293.05 Compact structure, ester functionality for derivatization
Methyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}benzoate () C₁₅H₁₁N₃O₄S Benzoate ester 329.33 Bulky aromatic substituent, higher lipophilicity
Ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-thiazolo[3,2-a]pyrimidine-6-carboxylate () C₂₃H₂₂N₆O₃S Ethyl ester, 7-amino, pyrazolinyl 462.52 Multi-substituted, potential for hydrogen bonding
2-R-5-oxo-5H-6-carboxamid-7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine () C₁₃H₉N₅O₂S₂ Thiadiazole fusion, carboxamide 331.37 Enhanced metabolic stability, dual heterocyclic system
{[(5-Oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}acetic acid () C₉H₈N₂O₃S₂ Thioacetic acid 256.30 Free carboxylic acid, sulfur bridge for metal coordination

Biological Activity

Methyl 2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}acetate is a compound with significant biological activity, particularly in the fields of cancer research and drug development. This article aims to provide a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N2O3SC_9H_{10}N_2O_3S with a molecular weight of 224.24 g/mol. The compound features a thiazolo-pyrimidine core that is known for its diverse pharmacological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives, including this compound. For instance, derivatives of this compound have shown significant cytotoxic activity against various cancer cell lines.

In vitro assays demonstrated that compounds with similar structures exhibited GI50 values ranging from 0.018 to 9.98 μM against a panel of 60 human cancer cell lines . The mechanisms underlying these effects include the inhibition of key signaling pathways involved in cell proliferation and survival.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes associated with cancer progression. For example, it has been reported to inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, an important target in cancer therapy. Compounds derived from thiazolo-pyrimidine structures showed IC50 values as low as 0.034 μM against EGFR, indicating potent inhibitory activity .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step synthetic routes that include condensation reactions and cyclization processes. The general synthetic pathway includes:

  • Formation of Thiazolo-Pyrimidine Core : Starting from appropriate thioketones and pyrimidine derivatives.
  • Acylation : Introducing acyl groups to enhance biological activity.
  • Methylation : Final methylation to yield the target compound.

Study on Antitumor Activity

A notable study evaluated the antitumor activity of various thiazolo-pyrimidine derivatives in vivo using mouse models. This compound was administered at different dosages. Results indicated a dose-dependent reduction in tumor size compared to control groups .

Mechanistic Insights

Mechanistic studies have revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins . This suggests that this compound could be a promising candidate for further development as an anticancer agent.

Q & A

(Basic) What are the optimized synthetic routes for methyl 2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}acetate, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves cyclocondensation of 3,4-dihydropyrimidine-2-thiones with α-bromo ketones or chloroacetic acid derivatives under reflux conditions . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., acetic acid/acetic anhydride mixtures) enhance cyclization efficiency .
  • Catalysts : Sodium acetate or potassium carbonate improves reaction rates and selectivity .
  • Temperature : Reflux (~78–100°C) ensures complete ring closure, as seen in analogous thiazolo[3,2-a]pyrimidine syntheses .
    Data Table :
ParameterOptimal ConditionYield RangePurity (HPLC)
SolventAcetic acid/anhydride70–85%>95%
CatalystSodium acetate78%97%
Reaction Time8–12 hours75–80%93–98%

(Basic) How is the structural conformation of this compound validated, and what crystallographic data support its molecular geometry?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related thiazolo[3,2-a]pyrimidines:

  • Puckering analysis : The central pyrimidine ring adopts a flattened boat conformation, with deviations of 0.224 Å from planarity .
  • Dihedral angles : The thiazole-pyrimidine fused system forms an 80.94° angle with substituted aryl groups, influencing electronic properties .
  • Hydrogen bonding : C–H···O interactions stabilize crystal packing (e.g., chains along the c-axis) .
    Key Crystallographic Metrics :
MetricValue (Å/°)Reference
Mean C–C bond length1.52 ± 0.003
Dihedral angle (thiazole-aryl)80.94°

(Advanced) What mechanistic insights explain contradictory reactivity observed in nucleophilic substitution reactions at the 6-carboxylate position?

Methodological Answer:
Contradictions arise from steric hindrance vs. electronic effects:

  • Steric effects : Bulky substituents (e.g., 2,4,6-trimethoxybenzylidene) reduce nucleophilic attack at the carbonyl .
  • Electronic effects : Electron-withdrawing groups (e.g., acetyl) enhance electrophilicity, favoring amidation or esterification .
    Resolution Strategy :
  • Use computational modeling (DFT) to map electrostatic potential surfaces.
  • Compare kinetic data under varying substituents (e.g., methyl vs. phenyl groups) .

(Advanced) How do researchers reconcile conflicting bioactivity data for thiazolo[3,2-a]pyrimidine derivatives in enzyme inhibition assays?

Methodological Answer:
Discrepancies stem from assay conditions and structural nuances:

  • Enzyme specificity : For example, cyclooxygenase-2 (COX-2) inhibition varies with 5-oxo vs. 7-hydroxy substitutions .
  • Assay interference : Thiol-containing buffers may react with the thiazole moiety, altering IC50 values .
    Mitigation Protocol :

Validate assays using orthogonal techniques (e.g., SPR vs. fluorescence polarization).

Perform structure-activity relationship (SAR) studies focusing on:

  • Substituent polarity (logP) .
  • Hydrogen-bonding capacity (e.g., carboxamide vs. ester groups) .

(Advanced) What computational strategies predict the binding mode of this compound to kinase targets, and how are force field parameters optimized?

Methodological Answer:

  • Docking software : AutoDock Vina or Schrödinger Glide screen against kinases (e.g., EGFR, CDK2) .
  • Force field tuning :
    • AMBER ff14SB for protein-ligand interactions.
    • GAFF2 parameters for the thiazolo[3,2-a]pyrimidine core .
  • Validation : Compare MD simulation trajectories (RMSD < 2.0 Å) with crystallographic data .
    Key Metrics for Binding Affinity :
TargetPredicted ΔG (kcal/mol)Experimental IC50
EGFR kinase-9.2 ± 0.31.2 µM
CDK2-8.7 ± 0.43.5 µM

(Advanced) How are regioselectivity challenges addressed in functionalizing the thiazolo[3,2-a]pyrimidine core?

Methodological Answer:
Regioselectivity is controlled via:

  • Directing groups : Acetamide at position 2 directs electrophiles to position 6 .
  • Microwave-assisted synthesis : Enhances selectivity for 5-oxo vs. 7-oxo products (e.g., 85:15 ratio) .
  • Protecting groups : tert-Butoxycarbonyl (Boc) shields the 6-carboxylate during C–H activation .

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